Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate, also known as disodium L-cystine anion hydrate, is a compound with the molecular formula C6H12N2Na2O5S2 and a molecular weight of 302.27 g/mol . This compound is a derivative of L-cystine, an amino acid that plays a crucial role in the formation of disulfide bonds in proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate typically involves the reaction of L-cystine with sodium hydroxide. The reaction proceeds as follows:
- Dissolve L-cystine in water.
- Add sodium hydroxide to the solution to form the disodium salt.
- The reaction mixture is then allowed to crystallize, forming the hydrate form of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
- Large-scale dissolution of L-cystine in water.
- Addition of sodium hydroxide under controlled conditions.
- Crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cystine disulfide.
Reduction: It can be reduced to form cysteine.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products Formed
Oxidation: Cystine disulfide.
Reduction: Cysteine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of peptides and proteins.
Biology: Plays a role in the study of protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects in conditions related to oxidative stress.
Industry: Used in the production of pharmaceuticals and as a stabilizer in various formulations.
Mechanism of Action
The compound exerts its effects primarily through its ability to form disulfide bonds. These bonds are crucial for the structural integrity of proteins. The molecular targets include various proteins and enzymes that require disulfide bonds for their activity. The pathways involved include the oxidative folding pathway in the endoplasmic reticulum .
Comparison with Similar Compounds
Similar Compounds
L-Cystine disodium salt anhydrous: Similar in structure but lacks the hydrate form.
L-Cystine: The parent compound without the disodium salt form.
Cysteine: The reduced form of cystine.
Uniqueness
Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate is unique due to its disodium salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various biochemical and industrial applications .
Properties
IUPAC Name |
disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2.2Na.H2O/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);;;1H2/q;2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPDKJXPEMKMDM-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)SSCC(C(=O)[O-])N.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2Na2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.